

The Discovery and Development of IHVR-19029: A Broad-Spectrum Antiviral Agent

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Compound of Interest

Compound Name: IHVR-19029

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

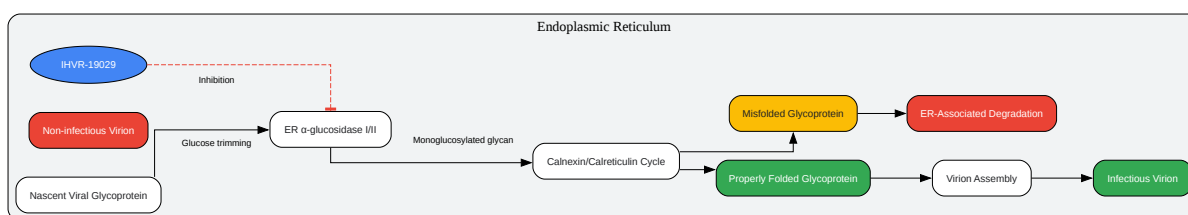
IHVR-19029 is a novel N-alkylated analog of deoxynojirimycin (DNJ) that has demonstrated significant potential as a broad-spectrum antiviral agent.^{[1][2]} As an inhibitor of the host endoplasmic reticulum (ER) α -glucosidases I and II, **IHVR-19029** disrupts the proper folding of viral glycoproteins, a critical step in the life cycle of many enveloped viruses.^{[1][3]} This mechanism of action offers a host-targeted approach to antiviral therapy, which may provide a higher barrier to the development of viral resistance.^[4] Preclinical studies have shown its efficacy against a range of hemorrhagic fever viruses, including Ebola, Marburg, Dengue, Yellow Fever, and Zika viruses.^{[1][2]} This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols related to **IHVR-19029**.

Discovery and Rationale

The development of **IHVR-19029** stems from the exploration of iminosugars, such as DNJ, as host-targeted antiviral agents. These compounds mimic the transition state of the natural glucose substrate of ER α -glucosidases, leading to their competitive inhibition. This inhibition prevents the initial glucose trimming steps of N-linked glycans on newly synthesized viral envelope proteins, leading to misfolded glycoproteins and the retention of non-infectious viral particles within the ER.

Mechanism of Action: Targeting Host Glycoprotein Processing

The antiviral activity of **IHVR-19029** is rooted in its ability to inhibit ER α -glucosidases I and II. These enzymes are crucial for the proper folding and quality control of glycoproteins within the host cell's endoplasmic reticulum.



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Mechanism of action of **IHVR-19029**.

By inhibiting these glucosidases, **IHVR-19029** prevents the trimming of terminal glucose residues from N-linked glycans on viral envelope glycoproteins. This disruption of the normal processing pathway leads to:

- **Misfolding of viral glycoproteins:** The calnexin/calreticulin quality control cycle is impaired, resulting in the accumulation of misfolded viral proteins.
- **Retention in the ER:** The host cell's quality control machinery retains the misfolded glycoproteins in the ER, preventing their transport to the Golgi apparatus for further maturation.

- Reduced virion budding and infectivity: The lack of properly folded glycoproteins on the cell surface inhibits the assembly and budding of new, infectious viral particles.

Preclinical Development and Efficacy

IHVR-19029 has demonstrated broad-spectrum antiviral activity in both in vitro and in vivo models.

In Vitro Antiviral Activity

The antiviral potency of **IHVR-19029** has been evaluated against several hemorrhagic fever viruses.

Virus	Cell Line	Assay	EC50 (μM)	Reference
Ebola Virus (EBOV)	HeLa	Immunofluorescence	16.9	[1]
Dengue Virus (DENV)	HEK293	qRT-PCR	Not explicitly stated	[1]
Yellow Fever Virus (YFV)	HEK293	qRT-PCR	IC50 is 12.5x higher than for DENV	[5]
Zika Virus (ZIKV)	HEK293	qRT-PCR	IC50 is 17.6x higher than for DENV	[5]

In Vivo Efficacy in a Mouse Model of Ebola Virus Infection

The efficacy of **IHVR-19029** has been assessed in a lethal mouse model of Ebola virus infection.

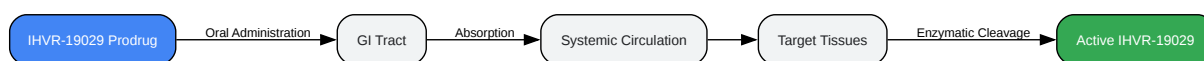
Treatment Group	Dosage	Administration Route	Survival Rate (%)	Reference
Placebo	-	-	0	[1]
IHVR-19029	50 mg/kg, twice daily	Intraperitoneal	~10%	[1]
IHVR-19029	75 mg/kg, twice daily	Intraperitoneal	~20%	[1]
T-705 (Favipiravir)	0.325 mg/kg, once daily	Oral	0	[1]
T-705 (Favipiravir)	1.6 mg/kg, once daily	Oral	~10%	[1]
IHVR-19029 (50 mg/kg) + T-705 (0.325 mg/kg)	As above	As above	~45%	[1]
IHVR-19029 (75 mg/kg) + T-705 (0.325 mg/kg)	As above	As above	~55%	[1]
IHVR-19029 (50 mg/kg) + T-705 (1.6 mg/kg)	As above	As above	~80%	[1]
IHVR-19029 (75 mg/kg) + T-705 (1.6 mg/kg)	As above	As above	~90%	[1]

These results demonstrate that while **IHVR-19029** monotherapy provides partial protection, combination therapy with the viral polymerase inhibitor favipiravir (T-705) results in a synergistic increase in survival rates in the Ebola virus-infected mouse model.[1]

Pharmacokinetics and Prodrug Development

A significant challenge in the preclinical development of **IHVR-19029** has been its low oral bioavailability and dose-limiting gastrointestinal side effects when administered orally.[1] To

address these limitations, ester prodrugs of **IHVR-19029** have been developed. These prodrugs are designed to be stable in the gastrointestinal tract, inactive against gut glucosidases, and are converted to the active parent compound, **IHVR-19029**, upon absorption.[3] In vivo pharmacokinetic studies in mice demonstrated that a tetrabutryrate prodrug significantly improved the overall exposure to **IHVR-19029** following both oral and intravenous administration.[4]



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Prodrug strategy for **IHVR-19029**.

Experimental Protocols

Chemical Synthesis of N-alkylated Deoxynojirimycin Analogs

The synthesis of N-alkylated deoxynojirimycin derivatives like **IHVR-19029** generally involves the reductive amination of deoxynojirimycin with a suitable aldehyde or ketone.

General Protocol:

- Protection of Hydroxyl Groups (Optional): Depending on the complexity of the alkylating agent, the hydroxyl groups of DNJ may be protected using standard protecting groups such as benzyl or silyl ethers.
- Reductive Amination:
 - Dissolve deoxynojirimycin (or its protected form) in a suitable solvent (e.g., methanol, ethanol).
 - Add the desired aldehyde or ketone corresponding to the N-alkyl side chain.
 - Introduce a reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxymethylborohydride ($\text{NaBH}(\text{OAc})_3$), to the reaction mixture.

- Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Deprotection (if applicable): If protecting groups were used, remove them using appropriate deprotection conditions (e.g., hydrogenolysis for benzyl groups, fluoride source for silyl groups).
- Purification: Purify the final N-alkylated DNJ analog using column chromatography or other suitable purification techniques.

In Vitro Antiviral Assay: Quantitative RT-PCR (qRT-PCR)

This protocol is used to quantify the inhibition of viral RNA replication in cell culture.

Materials:

- 96-well cell culture plates
- HEK293 cells (or other susceptible cell line)
- Virus stock (e.g., DENV, YFV, ZIKV)
- **IHVR-19029**
- Cell culture medium (e.g., DMEM with 10% FBS)
- RNA extraction kit (e.g., NucleoSpin 96 RNA kit)
- One-step qRT-PCR kit (e.g., SuperScript III Platinum SYBR Green One-Step qRT-PCR Kit)
- Virus-specific primers
- Primers for a housekeeping gene (e.g., β -actin)
- qRT-PCR instrument

Procedure:

- **Cell Seeding:** Seed HEK293 cells in a 96-well plate at a density of 4×10^4 cells per well and incubate overnight.
- **Compound Treatment:** Prepare serial dilutions of **IHVR-19029** in cell culture medium. Remove the old medium from the cells and add the medium containing the compound.
- **Virus Infection:** Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour.
- **Incubation:** After the 1-hour infection, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of **IHVR-19029**. Incubate for 48 hours.
- **RNA Extraction:** Extract total cellular RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
- **qRT-PCR:** Perform one-step qRT-PCR using the extracted RNA, virus-specific primers, and primers for the housekeeping gene.
- **Data Analysis:** Calculate the relative viral RNA levels normalized to the housekeeping gene. Determine the EC50 value of **IHVR-19029** by plotting the percentage of inhibition against the compound concentration.

In Vitro Antiviral Assay: Immunofluorescence

This assay visualizes and quantifies the number of infected cells.

Materials:

- 384-well imaging plates
- HeLa cells (or other susceptible cell line)
- Ebola virus stock
- **IHVR-19029**
- Primary antibody against a viral protein (e.g., anti-GP monoclonal antibody)

- Fluorescently labeled secondary antibody (e.g., DyLight 488 anti-mouse-IgG)
- Nuclear stain (e.g., DAPI or Draq5)
- Fixation and permeabilization buffers
- High-content imaging system

Procedure:

- Cell Seeding: Seed HeLa cells in a 384-well plate at a density of 2,000 cells per well and incubate for 20-24 hours.
- Compound Treatment: Treat the cells with various concentrations of **IHVR-19029** for 24 hours prior to infection.
- Virus Infection: Infect the cells with Ebola virus at an MOI of 1.5 for 48 hours.
- Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
- Immunostaining:
 - Incubate the cells with the primary antibody against the viral glycoprotein.
 - Wash the cells and then incubate with the fluorescently labeled secondary antibody.
 - Stain the nuclei with a nuclear stain.
- Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of infected cells (positive for viral antigen staining) relative to the total number of cells (nuclear stain). Calculate the percentage of inhibition for each compound concentration and determine the EC50 value.

In Vivo Efficacy Study: Ebola Virus Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of **IHVR-19029** in a lethal mouse model.

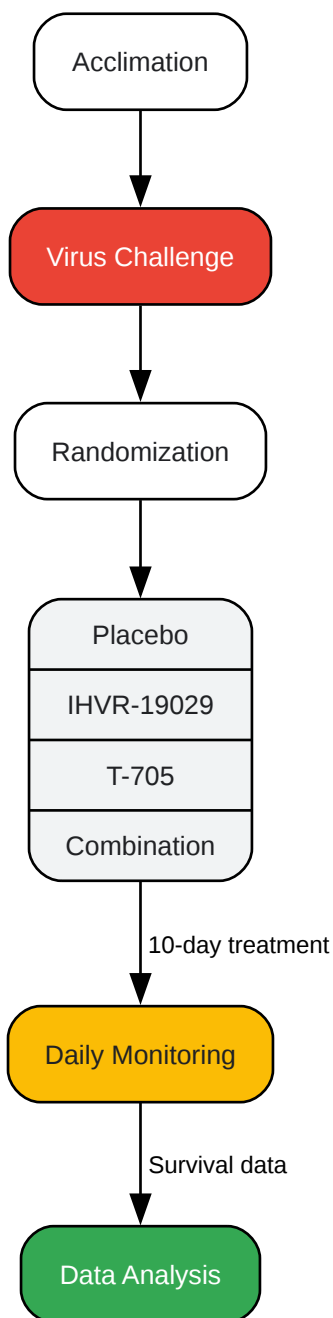
Materials:

- BALB/c mice
- Mouse-adapted Ebola virus
- **IHVR-19029**
- Favipiravir (T-705)
- Vehicle for drug formulation (e.g., PBS for **IHVR-19029**, 0.4% carboxymethylcellulose for T-705)
- Appropriate personal protective equipment and biosafety level 4 (BSL-4) containment facilities

Procedure:

- Animal Acclimation: Acclimate BALB/c mice to the BSL-4 facility for an appropriate period.
- Virus Challenge: Infect the mice with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.
- Treatment Administration:
 - Randomly assign the infected mice to different treatment groups (e.g., placebo, **IHVR-19029** alone, T-705 alone, combination therapy).
 - Administer **IHVR-19029** via intraperitoneal injection (e.g., 50 or 75 mg/kg, twice daily).
 - Administer T-705 orally (e.g., 0.325 or 1.6 mg/kg, once daily).
 - Begin treatment immediately after infection and continue for a specified duration (e.g., 10 days).

- **Monitoring:** Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a defined period (e.g., 21 days).
- **Data Analysis:** Plot Kaplan-Meier survival curves and compare the survival rates between the different treatment groups using statistical methods such as the log-rank (Mantel-Cox) test.



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In vivo efficacy study workflow.

Conclusion and Future Directions

IHVR-19029 is a promising broad-spectrum antiviral candidate that targets a host cellular function, offering a potential solution to the emergence of drug-resistant viruses. While challenges related to its pharmacokinetic properties have been identified, the development of prodrug strategies has shown a viable path to overcoming these limitations. The synergistic effect observed with other antiviral agents, such as favipiravir, highlights the potential for combination therapies to significantly improve treatment outcomes for severe viral infections. Further research is warranted to optimize the delivery and efficacy of **IHVR-19029** and to evaluate its potential against a wider range of emerging and re-emerging viral pathogens.

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